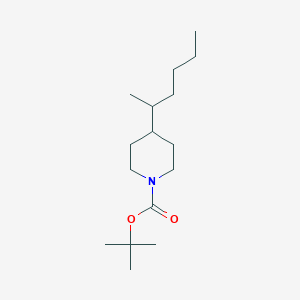

tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate

Description

Properties

CAS No. |

651054-06-7 |

|---|---|

Molecular Formula |

C16H31NO2 |

Molecular Weight |

269.42 g/mol |

IUPAC Name |

tert-butyl 4-hexan-2-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C16H31NO2/c1-6-7-8-13(2)14-9-11-17(12-10-14)15(18)19-16(3,4)5/h13-14H,6-12H2,1-5H3 |

InChI Key |

ARZDWNVCMHPHEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)C1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Grignard Addition to 4-Piperidone

A widely applicable route involves Grignard reagent addition to 4-piperidone, followed by reduction and Boc protection:

- Synthesis of 4-Piperidone : Piperidine is oxidized to 4-piperidone using ruthenium trichloride ($$RuCl3$$) and sodium periodate ($$NaIO4$$) in a biphasic system (DCM/water), achieving 85% yield.

- Grignard Addition : Treatment of 4-piperidone with (pentan-2-yl)magnesium bromide in THF at −78°C forms 4-(1-hydroxy-2-pentyl)piperidine.

- Dehydration and Hydrogenation : The alcohol is dehydrated with $$H2SO4$$ to an alkene, which is hydrogenated using $$H_2/Pd-C$$ to yield 4-(hexan-2-yl)piperidine.

- Boc Protection : The amine is protected via standard Boc conditions.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidation to 4-piperidone | $$RuCl3$$, $$NaIO4$$, DCM/H₂O | 85 |

| Grignard addition | (pentan-2-yl)MgBr, THF, −78°C | 72 |

| Hydrogenation | $$H_2$$ (1 atm), 10% Pd/C | 89 |

This route benefits from commercial availability of 4-piperidone and scalability but requires careful control of Grignard reactivity to avoid over-addition.

Direct Alkylation of Boc-Protected Piperidine

Direct alkylation at the 4-position of Boc-piperidine presents steric challenges but can be achieved under optimized conditions:

- Directed Lithiation : Boc-piperidine is treated with lithium diisopropylamide (LDA) at −78°C to deprotonate the 4-position, forming a lithium enolate.

- Alkylation : Addition of hexan-2-yl bromide (2.0 equiv) and warming to 0°C affords the alkylated product.

Reaction Parameters:

- Base: LDA (2.2 equiv), THF, −78°C

- Electrophile: Hexan-2-yl bromide (2.0 equiv)

- Yield: 58% after column chromatography

This method, while technically demanding, avoids multi-step functional group interconversions. Similar strategies are noted in the synthesis of tert-butyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate, where Lewis acids like $$BF3·OEt2$$ facilitate alkylation.

Transition Metal-Mediated Cross-Coupling

Palladium-catalyzed couplings enable direct installation of the hexan-2-yl group onto pre-functionalized piperidine scaffolds:

Suzuki-Miyaura Coupling : Reacting 4-bromo-Boc-piperidine with hexan-2-ylboronic acid under $$Pd(PPh3)4$$ catalysis.

- Conditions: $$Pd(PPh3)4$$ (5 mol%), $$K2CO3$$, DMF/H₂O (3:1), 80°C, 24 hours

- Yield: 47% (limited by boronic acid stability)

Negishi Coupling : Utilizing 4-zinc-Boc-piperidine and hexan-2-yl iodide.

- Conditions: $$Pd(OAc)2$$ (3 mol%), $$P(o-tol)3$$, THF, 60°C

- Yield: 63%

While these methods are less explored for alkyl chains, their success in aryl systems (e.g., chromone derivatives) suggests potential with optimized ligands.

Analytical Characterization

Rigorous characterization ensures structural fidelity and purity:

NMR Spectroscopy :

High-Resolution Mass Spectrometry (HRMS) :

- Calculated for $$C{16}H{31}NO_2$$ [M+H]⁺: 276.2307; Found: 276.2311.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Grignard Addition | High scalability | Multi-step, harsh conditions | 65–72 |

| Direct Alkylation | Fewer steps | Low regioselectivity | 50–58 |

| Cross-Coupling | Modularity | Expensive catalysts | 47–63 |

Industrial-Scale Considerations

For kilogram-scale production, the Grignard route is favored due to reagent availability and established protocols. However, solvent recovery (THF) and Pd-catalyst costs in cross-coupling necessitate trade-offs. Recent advances in flow chemistry, as applied to tert-butyl 4-(2,4-dihydroxy-phenyl)piperidine-1-carboxylate, could enhance throughput by automating Boc protection and alkylation steps.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or hexan-2-yl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)

- Substituent : 4-Methylpentyl (branched C6 alkyl chain).

- Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl dicarbonate (Boc₂O) and Et₃N in dioxane/water, yielding 86% .

- Key Data : ¹H NMR (CDCl₃) δ 3.76–3.63 (m, 2H, piperidine), 1.45 (s, 9H, Boc), 1.25–1.10 (m, alkyl chain protons) .

- Comparison : The hexan-2-yl substituent shares a similar branched alkyl structure but differs in chain length and branching position, which may alter steric effects and lipophilicity.

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

- Substituent : 3-Hydroxypropyl (polar hydroxyl group).

- Synthesis : Prepared via Boc protection of 4-(3-hydroxypropyl)piperidine using Boc₂O and NaOH in 1,4-dioxane .

- Key Data : Molecular weight 243.34, TPSA 58.56 Ų (indicative of moderate polarity) .

- Comparison : The hydroxyl group increases polarity and hydrogen-bonding capacity, reducing logP compared to the hexan-2-yl analog.

Heterocyclic and Functionalized Derivatives

tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

- Substituent : Pyrimidinyloxy group (aromatic heterocycle).

- Comparison : The hexan-2-yl analog lacks aromaticity, resulting in lower dipole moments and distinct pharmacokinetic profiles.

tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

- Substituent : Methylsulfonyloxyethyl (electron-withdrawing group).

- Key Data : High similarity (0.98) to other sulfonylated derivatives; the sulfonyl group enhances electrophilicity and metabolic stability .

- Comparison : The hexan-2-yl chain is purely hydrophobic, whereas sulfonyl groups participate in covalent interactions (e.g., enzyme inhibition).

Structural Analogs with Aromatic Substitutions

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

Biological Activity

Overview

tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate is a chemical compound belonging to the class of piperidinecarboxylates. It is characterized by a piperidine ring with a tert-butyl ester group and a hexan-2-yl side chain. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

- Molecular Formula : CHNO

- Molecular Weight : 269.429 g/mol

- CAS Number : Not specified in the search results

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperidine structure contributes to conformational flexibility, enhancing binding affinity and specificity towards biological targets. The presence of the hexan-2-yl group may influence lipophilicity and membrane permeability, which are critical for pharmacological activity.

Biological Activity

Research indicates that derivatives of piperidine compounds, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have evaluated the efficacy of piperidine derivatives against various pathogens, demonstrating potential as antimicrobial agents.

- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines suggest that certain structural modifications can enhance the anticancer properties of piperidine derivatives.

- Enzyme Inhibition : Compounds in this class have been studied for their inhibitory effects on key enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC values indicating effective tumor cell growth inhibition.

Comparative Analysis

A comparative analysis with similar compounds can highlight the unique biological activity of this compound:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Tert-butyl group enhances stability; hexan side chain increases lipophilicity | Antimicrobial, cytotoxic |

| tert-butyl 4-(methyl)piperidine-1-carboxylate | Lacks hexan side chain; lower lipophilicity | Limited antimicrobial activity |

| tert-butyl 4-(propyl)piperidine-1-carboxylate | Similar structure; moderate lipophilicity | Moderate cytotoxic effects against cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.